4-phenyl-N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)butanamide
Description
4-Phenyl-N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)butanamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a pyridin-4-yl group at the 3-position and a phenylbutanamide chain at the 6-position.
Properties
IUPAC Name |
4-phenyl-N-[3-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N6O/c33-25(11-4-8-19-6-2-1-3-7-19)28-22-10-5-9-21(18-22)23-12-13-24-29-30-26(32(24)31-23)20-14-16-27-17-15-20/h1-3,5-7,9-10,12-18H,4,8,11H2,(H,28,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRRKMAWGINDVLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)NC2=CC=CC(=C2)C3=NN4C(=NN=C4C5=CC=NC=C5)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as triazole derivatives, have been found to bind with a variety of enzymes and receptors, showing versatile biological activities. Indole derivatives, which share some structural similarities, have also been found to bind with high affinity to multiple receptors.
Mode of Action
It’s known that triazole compounds can interact with their targets through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions. Similarly, indole derivatives are known to interact with their targets through electrophilic substitution, facilitated by excessive π-electrons delocalization.
Biochemical Pathways
Compounds with similar structures, such as triazole and indole derivatives, have been found to influence a broad range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Biological Activity
The compound 4-phenyl-N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)butanamide is a novel synthetic molecule that has garnered attention due to its potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound features a complex arrangement of phenyl and pyridine groups linked through a triazole and pyridazine moiety, contributing to its diverse biological activities.
Research indicates that compounds containing the triazole and pyridazine scaffolds exhibit significant biological activities, particularly in the following areas:
- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent against various pathogens.
- Anticancer Properties : Studies suggest that it may inhibit specific kinases involved in cancer progression, particularly those associated with non-small cell lung cancer (NSCLC) .
- Cytotoxic Effects : Preliminary cytotoxicity assays indicate low toxicity towards human embryonic kidney cells (HEK-293), suggesting a favorable safety profile for further development .
Table 1: Summary of Biological Activities
Case Studies
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Antitubercular Activity :
In a study evaluating various derivatives for their antitubercular properties, several compounds similar to the target exhibited promising results against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 µM. The most active derivatives were further characterized for their cytotoxic effects on human cells, showing minimal toxicity . -
Cancer Research :
The compound’s structural analogs have been investigated for their ability to inhibit c-Met kinases, which are implicated in tumor growth and metastasis. One derivative demonstrated an IC50 of 0.005 µM, indicating strong potential as an anticancer agent . This highlights the importance of the triazolo-pyridazine scaffold in drug design for oncological applications.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Triazolo-Pyridazine Derivatives
Key Insights from Comparative Analysis
The phenylbutanamide chain introduces greater conformational flexibility than the acetamide (C1632) or propenamide () chains, which could influence binding kinetics to targets like Lin28 .
Synthetic Accessibility :
- Analogs like C1632 and the trifluoromethyl derivative () are synthesized via radical-mediated or coupling reactions, suggesting that the target compound may require similar methodologies .
Physicochemical Properties: The ethoxyphenyl analog () and propenoic acid derivatives () highlight how polar substituents (e.g., carboxylic acids) increase melting points, whereas hydrophobic groups (e.g., trifluoromethyl) reduce crystallinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
